molecular formula C16H10ClFN2OS B15040707 (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15040707
M. Wt: 332.8 g/mol
InChI Key: HYEJGWAIPMGSGX-NTEUORMPSA-N
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Description

(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. Common synthetic routes include:

    Condensation Reaction: Reacting 2-chlorobenzaldehyde with 4-fluorobenzylidene thiazolidinone in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization Reaction: Using a cyclization agent like phosphorus oxychloride (POCl3) to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, this compound may exhibit antimicrobial and anti-inflammatory properties. It can be used in the development of new antibiotics or anti-inflammatory drugs.

Medicine

In medicine, the compound’s potential anticancer properties are of significant interest. It may be studied for its ability to inhibit cancer cell growth and induce apoptosis.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to specific receptors, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Other thiazolidinone derivatives with different substituents.

    Chlorophenyl Compounds: Compounds containing the chlorophenyl group.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group.

Uniqueness

The uniqueness of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of chlorophenyl and fluorophenyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H10ClFN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-4-13(12)19-16-20-15(21)14(22-16)9-10-5-7-11(18)8-6-10/h1-9H,(H,19,20,21)/b14-9+

InChI Key

HYEJGWAIPMGSGX-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2)Cl

Origin of Product

United States

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